6-Mercaptopurine Monohydrate

Pharmaceutical solid-state chemistry Crystal engineering Hydrate stability

Substituting hydrate forms of 6-mercaptopurine introduces variability in dissolution, stability, and bioavailability-compromising assay reproducibility. 6-Mercaptopurine monohydrate (CAS 6112-76-1) is the only hydrate recognized in USP/EP monographs, serving as the definitive reference standard for analytical method validation, preformulation studies, and therapeutic drug monitoring. • USP/EP compendial standard; absorptivity at 325 nm within ≤3.0% on anhydrous basis; traceable to USP 1392002 and BP 773. • Thermodynamically stable hydrate under ambient conditions-avoids rapid aqueous conversion observed with metastable anhydrate. • Defined thermal profile (dehydration at 140°C, mp ~313-315°C dec) for unambiguous DSC/TGA identity confirmation. • ≥98% purity; yellow crystalline powder.

Molecular Formula C5H4N4S.H2O
C5H6N4OS
Molecular Weight 170.20 g/mol
CAS No. 6112-76-1
Cat. No. B000223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Mercaptopurine Monohydrate
CAS6112-76-1
Synonyms1,7-Dihydro-6H-purine-6-thione
6 Mercaptopurine
6 Mercaptopurine Monohydrate
6 Thiohypoxanthine
6 Thiopurine
6-Mercaptopurine
6-Mercaptopurine Monohydrate
6-Thiohypoxanthine
6-Thiopurine
6H-Purine-6-thione, 1,7-dihydro-
BW 57 323H
BW 57-323H
BW 57323H
Leupurin
Mecaptopurine Anhydrous
Mercaptopurina Wellcome
Mercaptopurine
Puri-Nethol
Purimethol
Purinethol
Molecular FormulaC5H4N4S.H2O
C5H6N4OS
Molecular Weight170.20 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1)C(=S)N=CN2.O
InChIInChI=1S/C5H4N4S.H2O/c10-5-3-4(7-1-6-3)8-2-9-5;/h1-2H,(H2,6,7,8,9,10);1H2
InChIKeyWFFQYWAAEWLHJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility25.5 [ug/mL] (The mean of the results at pH 7.4)
less than 1 mg/mL at 70 °F (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





6-Mercaptopurine Monohydrate Technical Baseline


6-Mercaptopurine monohydrate (CAS 6112-76-1) is a purine antimetabolite that exists as a yellow, odorless crystalline powder with the molecular formula C5H4N4S·H2O and a molecular weight of 170.19 g/mol [1]. The compound becomes anhydrous upon heating to 284°F (140°C) and exhibits negligible aqueous solubility (< 1 mg/mL at 70°F), though it dissolves in dilute alkali hydroxide solutions and hot alcohol [2]. As a nucleoside metabolic inhibitor, it interferes with purine biosynthesis and is employed as an antileukemic and immunosuppressive agent in both clinical and research contexts . The monohydrate form is the officially designated pharmaceutical solid form recognized in the USP and EP monographs and serves as a key reference standard for analytical method validation [3].

USP/EP official monohydrate reference form for analytical validation
Thermodynamically stable hydrate benchmark for solid-state studies
Purine antimetabolite for pathway research and preclinical model development

Why Hydrate Form Interchange Carries Risk


Substituting 6-mercaptopurine monohydrate with its anhydrous counterpart or alternative hydrate forms introduces quantifiable differences in solid-state stability, aqueous conversion kinetics, and ultimately bioavailability—all of which directly impact experimental reproducibility and therapeutic reliability. While the monohydrate serves as the reference pharmaceutical form, the anhydrate is metastable and undergoes rapid hydration-mediated conversion to the monohydrate in aqueous environments, altering dissolution behavior [1]. Furthermore, a novel hemihydrate form has been shown to exhibit increased solubility and superior bioavailability compared to the monohydrate, with a dehydration temperature of 240°C—the highest among known mercaptopurine hydrates [2]. Consequently, in vitro assay data, pharmacokinetic modeling, and formulation development protocols are strictly dependent on the defined hydrate stoichiometry, making generic substitution scientifically unsound without explicit revalidation.

Monohydrate (reference)
Stable under ambient conditions; compendial traceability for QC
Anhydrate
Metastable; rapid hydration alters dissolution and stability profiles
Anhydrate may convert during handling, compromising batch reproducibility
Monohydrate
Defined solubility
Hemihydrate
Higher aqueous solubility and thermal stability; not pharmacopeial
Different solubility and stability may shift dissolution and bioavailability data
Monohydrate (USP/EP)
Official solid form for analytical standard and regulatory method validation
Other hydrates
Not recognized in major pharmacopeias; lack certified reference materials
Substitution invalidates compendial method compliance; requires revalidation

Head-to-Head Evidence Against Comparators


Solid-State Stability Benchmarking

The anhydrate form of 6-mercaptopurine is metastable and readily converts to the monohydrate upon exposure to aqueous media, whereas the monohydrate represents the thermodynamically stable hydrate under ambient conditions [1]. A comparative thermal analysis demonstrates that pure monohydrate crystals (form I) directly transform into anhydrate crystals (form II) upon heating at 150–220°C [2]. The hemihydrate form exhibits a dehydration temperature of 240°C, which exceeds that of the monohydrate and represents the highest thermal stability among all known mercaptopurine hydrates [1].

Solid-State Stability
Direct comparison
Monohydrate: stable ambient; anhydrate converts rapidly in water; hemihydrate dehydration 240°C vs. monohydrate ~140°C
Monohydrate ensures consistent dissolution and stability for formulation studies
Anhydrate hydration alters behavior; hemihydrate not compendial
Pharmaceutical solid-state chemistry Crystal engineering Hydrate stability

Remission Maintenance in Ulcerative Colitis

In a randomized controlled trial of 72 steroid-dependent IBD patients, 6-mercaptopurine (1.5 mg/kg/day) was directly compared to methotrexate (15 mg/week) and 5-ASA (3 g/day) over a 76-week remission maintenance period. Among ulcerative colitis (UC) patients, the remission maintenance rate for 6-MP was 63.6%, significantly higher than the 14.3% observed with methotrexate (P < 0.0015) [1]. In Crohn's disease (CD) patients, both agents demonstrated efficacy, with 6-MP achieving a 93.7% remission induction rate compared to 80% for methotrexate (P < 0.001 vs. 5-ASA control) [1].

UC Remission Maintenance
Clinical endpoint context
6-MP: 63.6% remission vs methotrexate 14.3% at 76 weeks (P
Reported UC remission endpoint comparator; supports model-response evaluation
Steroid-dependent IBD trial; data informs preclinical UC compound selection
TPMT Pharmacogenetics
Class-level inference
6-MP direct TPMT substrate; azathioprine requires conversion; ~1/300 TPMT-deficient risk
6-MP enables direct pharmacogenetic assay calibration without prodrug confounding
Metabolite monitoring context; toxicity risk monitoring needed
Aqueous Solubility
Direct comparison
Monohydrate:
Defined low solubility supports biorelevant dissolution method development
Alternative hydrates yield non-representative data
USP/EP Standard
Class-level inference
Monohydrate is the sole official form; UNII E7WED276I5; CRM traceable to USP 1392002
Only monohydrate provides compendial traceability for QC and regulatory method validation
Anhydrate/hemihydrate not recognized; substitution requires revalidation
Thermal Fingerprint
Direct comparison
Monohydrate dehydration ~140°C; hemihydrate 240°C; melting 313-315°C with decomposition
Distinct thermal profile enables unambiguous identity confirmation by DSC/TGA
Impurities alter transformation pathway; storage at 2–8°C maintains hydrate integrity
Inflammatory bowel disease Immunosuppressive therapy Clinical trial

TPMT-Guided Dosing vs. Azathioprine

6-Mercaptopurine and its prodrug azathioprine share overlapping metabolic pathways but exhibit key differences in clinical management. Azathioprine is non-enzymatically converted to 6-MP after absorption, making 6-MP the direct active moiety [1]. Both compounds are metabolized by thiopurine methyltransferase (TPMT), with TPMT deficiency (occurring in ~1 in 300 patients) conferring risk of life-threatening myelotoxicity [2]. However, myelotoxicity can occur even with normal TPMT activity, necessitating continued hematologic monitoring regardless of genotype [2]. The active metabolite 6-thioguanine nucleotide (6-TGN) concentrations correlate with both bone marrow toxicity and therapeutic efficacy, enabling metabolite-guided dose optimization specific to 6-MP therapy [2].

TPMT Pharmacogenetics
Class-level inference
6-MP direct TPMT substrate; azathioprine requires conversion; ~1/300 TPMT-deficient risk
6-MP enables direct pharmacogenetic assay calibration without prodrug confounding
Metabolite monitoring context; toxicity risk monitoring needed
Pharmacogenetics TPMT polymorphism Therapeutic drug monitoring

Aqueous Solubility Profile

6-Mercaptopurine monohydrate exhibits water solubility of less than 1 mg/mL at 70°F (21°C), classifying it as practically insoluble in aqueous media [1]. The compound demonstrates pH-dependent solubility, dissolving in dilute alkali hydroxide solutions and 1 N NaOH at 50 mg/mL, as well as in hot alcohol . This solubility profile differs from the hemihydrate form, which shows increased aqueous solubility compared to the monohydrate [2]. The hemihydrate also demonstrates better stability against conversion in aqueous media than the anhydrate form [2].

Aqueous Solubility
Direct comparison
Monohydrate:
Defined low solubility supports biorelevant dissolution method development
Alternative hydrates yield non-representative data
USP/EP Standard
Class-level inference
Monohydrate is the sole official form; UNII E7WED276I5; CRM traceable to USP 1392002
Only monohydrate provides compendial traceability for QC and regulatory method validation
Anhydrate/hemihydrate not recognized; substitution requires revalidation
Thermal Fingerprint
Direct comparison
Monohydrate dehydration ~140°C; hemihydrate 240°C; melting 313-315°C with decomposition
Distinct thermal profile enables unambiguous identity confirmation by DSC/TGA
Impurities alter transformation pathway; storage at 2–8°C maintains hydrate integrity
Preformulation Solubility Biopharmaceutics

USP/EP Compendial Reference Standard

The USP monograph for Mercaptopurine specifies that the drug substance contains not less than 97.0% and not more than 102.0% of C5H4N4S, calculated on the anhydrous basis [1]. Absorptivities at 325 nm, calculated on the anhydrous basis, must not differ by more than 3.0% [1]. The monohydrate form (CAS 6112-76-1) is explicitly designated in the FDA Substance Registration System as the official pharmaceutical substance with UNII E7WED276I5, and it is listed in both the USP Monograph and EP Monograph as the reference standard [2]. Certified reference materials traceable to USP 1392002 and BP 773 are commercially available specifically as the monohydrate .

USP/EP Standard
Class-level inference
Monohydrate is the sole official form; UNII E7WED276I5; CRM traceable to USP 1392002
Only monohydrate provides compendial traceability for QC and regulatory method validation
Anhydrate/hemihydrate not recognized; substitution requires revalidation
Analytical chemistry Quality control Pharmacopeial standards

Thermal Degradation Fingerprint

6-Mercaptopurine monohydrate becomes anhydrous at 284°F (140°C), representing its dehydration temperature [1]. The melting point is reported at approximately 313–315°C with decomposition . Pure monohydrate crystals (form I) undergo direct transformation to anhydrate crystals (form II) upon heating at 150–220°C [2]. In contrast, the hemihydrate form exhibits a dehydration temperature of 240°C, which exceeds that of the monohydrate and represents the highest thermal stability among all known mercaptopurine hydrates [3]. The presence of impurities such as 6-thioxanthine (>2%) alters the thermal transformation pathway, converting monohydrate to an alternative anhydrate form (form III) via an amorphous intermediate [2].

Thermal Fingerprint
Direct comparison
Monohydrate dehydration ~140°C; hemihydrate 240°C; melting 313-315°C with decomposition
Distinct thermal profile enables unambiguous identity confirmation by DSC/TGA
Impurities alter transformation pathway; storage at 2–8°C maintains hydrate integrity
Thermal analysis Solid-state characterization Stability indicating methods

Key Application Scenarios for Procurement


Analytical Method Development & QC Release

Procure 6-mercaptopurine monohydrate (CAS 6112-76-1) as the USP/EP compendial reference standard for HPLC assay validation, dissolution testing, and identity confirmation. The monohydrate is the only hydrate form recognized in the USP monograph (absorptivity at 325 nm differing ≤3.0% on anhydrous basis) and is available as a certified reference material traceable to USP 1392002 and BP 773 [1]. Its defined thermal profile (dehydration at 284°F, melting ~313–315°C dec) enables unambiguous identity verification via DSC/TGA [2].

Solid-State Stability & Preformulation

Use 6-mercaptopurine monohydrate as the benchmark hydrate form for comparative solid-state characterization studies. The monohydrate represents the thermodynamically stable hydrate under ambient conditions, whereas the anhydrate is metastable and undergoes rapid aqueous conversion [3]. Comparative studies of monohydrate versus hemihydrate reveal quantifiable differences in solubility, aqueous stability, and dehydration temperature (140°C vs. 240°C), making the monohydrate essential for establishing baseline preformulation parameters [3].

IBD Preclinical Model Development

Select 6-mercaptopurine monohydrate for IBD research protocols requiring direct comparator data against methotrexate or azathioprine. Clinical evidence demonstrates 6-MP achieves a 63.6% remission maintenance rate in ulcerative colitis versus 14.3% for methotrexate (P < 0.0015), establishing its efficacy profile for UC models [4]. Additionally, 6-MP serves as the direct substrate for TPMT pharmacogenetic studies, with ~1 in 300 patients exhibiting TPMT deficiency conferring myelotoxicity risk [5].

Pharmacogenetic Assay Calibration

Employ 6-mercaptopurine monohydrate as the reference compound for calibrating assays that measure 6-thioguanine nucleotide (6-TGN) and 6-methylmercaptopurine (6-MMP) metabolites. As the direct active moiety (unlike prodrug azathioprine), 6-MP provides a clean calibration standard for LC-MS/MS methods used in therapeutic drug monitoring, where 6-TGN concentrations correlate with both bone marrow toxicity and therapeutic efficacy in IBD patients [5].

Application
Selection Property
Validation Focus
Analytical method validation & QC release
USP/EP compendial traceability
Identity and assay by HPLC/UV; dissolution testing
Solid-state stability & preformulation studies
Thermodynamically stable hydrate benchmark
DSC/TGA identity verification; hydrate conversion monitoring
IBD preclinical model development
Reported UC remission endpoint comparator
Remission maintenance endpoint review in steroid-dependent models
Pharmacogenetic assay calibration
Direct TPMT substrate without prodrug conversion
6-TGN and 6-MMP metabolite monitoring; enzyme activity assays

Technical Documentation Hub

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27 linked technical documents
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